molecular formula C17H14N4O B12898955 6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one CAS No. 61654-17-9

6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one

Cat. No.: B12898955
CAS No.: 61654-17-9
M. Wt: 290.32 g/mol
InChI Key: ABAHEHPIFOABOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one ( 61654-17-9) is a synthetically versatile heterocyclic compound of significant interest in medicinal chemistry and antimicrobial research. This compound belongs to a class of fused imidazo-triazine derivatives known for their broad biological activities. The molecular framework integrates imidazole and triazine rings, which are privileged scaffolds in drug discovery due to their widespread presence in pharmacologically active substances . The specific diphenyl substitution at the 6 and 7 positions contributes to the compound's structural diversity and is a key feature in its potential biological interactions. Research into closely related analogues, particularly 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one derivatives, has demonstrated promising in vitro antimicrobial properties . These compounds have shown significant activity against Gram-positive bacteria, such as Staphylococcus aureus , and Gram-negative bacteria, including Escherichia coli . Some derivatives in this chemical family also exhibit moderate antifungal activity against pathogens like Candida albicans and Aspergillus flavus . The primary value of this compound is as a key synthetic intermediate or a lead structure for the development of new antimicrobial agents and the exploration of structure-activity relationships (SAR) in heterocyclic chemistry. It is supplied strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61654-17-9

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

6,7-diphenyl-2,4-dihydro-1H-imidazo[2,1-c][1,2,4]triazin-3-one

InChI

InChI=1S/C17H14N4O/c22-14-11-21-16(13-9-5-2-6-10-13)15(18-17(21)20-19-14)12-7-3-1-4-8-12/h1-10H,11H2,(H,18,20)(H,19,22)

InChI Key

ABAHEHPIFOABOM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NNC2=NC(=C(N21)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzophenone with formamide in the presence of a catalyst to form the desired triazinone ring . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactions with Active Methylene Compounds

Interaction with active methylene reagents such as acetophenone or ethoxymethylenemalononitrile yields pyrazole derivatives .

Example 1: Formation of Hydrazone 19

  • Reactants : Compound 2 + acetophenone (16 )

  • Conditions : Reflux in EtOH

  • Product : Hydrazone 19 (precursor to pyrazole 20 )

Example 2: Vilsmeier–Haack Reaction

  • Reactants : Hydrazone 19 + Vilsmeier reagent (POCl₃/DMF)

  • Conditions : Ice-cooled DMF, followed by heating

  • Product : 1-(Imidazol-2-yl)pyrazole-4-carbaldehyde (20 )

    • IR : 1681 (C=O), 1724 (C=O), 3166 (NH) cm⁻¹

    • ¹H-NMR : δ 9.33 (NH), 9.88 (CHO) .

Reactions with Phenacyl Bromides

Phenacyl bromides react with intermediates derived from 6,7-diphenylimidazotriazinone to form substituted triazinones under reflux in DMF with K₂CO₃ .

General Procedure :

  • Reactants : 4-Arylidene-2-hydrazinoimidazolones (6a–c ) + phenacyl bromides

  • Conditions : Reflux in DMF (72 hours)

  • Workup : Precipitation in cold water, filtration, crystallization

Representative Products (4a–g) :

ProductSubstituentYieldM.p. (°C)IR (NH, cm⁻¹)Notable ¹H-NMR Signals
4a Thiophen-2-ylmethylene75%190–19233086.84 (=CH), 11.14 (NH)
4b 4-Bromophenyl75%292–29433127.72–7.90 (thiophene-H)
4c 4-Chlorophenyl60%225–22734307.80–8.76 (thiophene-H), 11.10 (NH)

Characterization: Elemental analysis and mass spectrometry confirmed molecular formulas .

Reactions with Pyruvic Acid

Heating with pyruvic acid generates imidazo[2,1-c]triazine-4,7-dione derivatives .

Example :

  • Reactants : Compound 6a + pyruvic acid

  • Conditions : 180°C (1 hour)

  • Product : (E)-3-Methyl-8-phenyl-6-(thiophen-2-ylmethylene)imidazo[2,1-c]triazine-4,7-dione (7a )

    • Yield : 85%

    • M.p. : 290–292°C

    • IR : 1715 (C=O), 1606 (C=N) cm⁻¹

    • ¹H-NMR : δ 6.65 (=CH), 7.47–7.70 (Ar–H) .

Antimicrobial Activity Correlation

Derivatives such as 6a–h and 4a–n exhibit notable antifungal and antibacterial activities, attributed to their diazenyl and heteroaryl substituents . For instance, 6c showed enhanced activity against Staphylococcus aureus compared to reference antibiotics .

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized via reactions involving 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one and hydrazonoyl halides. The structural elucidation of the synthesized compounds is typically performed using techniques such as elemental analysis, infrared (IR) spectroscopy, proton nuclear magnetic resonance (NMR), and mass spectrometry. These methods confirm the molecular structure and purity of the compounds produced .

Antimicrobial Properties

One of the primary applications of 6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one is its antimicrobial activity. Research indicates that derivatives of this compound exhibit significant antifungal and antibacterial properties. For instance:

  • Antibacterial Activity : Studies have shown that certain derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .
  • Antifungal Activity : The compound has also demonstrated efficacy against various fungal strains, suggesting potential applications in treating fungal infections .

Potential Therapeutic Uses

The unique structure of this compound suggests several therapeutic applications beyond antimicrobial effects:

  • Anticancer Properties : Preliminary studies have indicated that some derivatives may possess anticancer activity by inducing apoptosis in cancer cells. This property is under investigation for potential development into anticancer agents .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases. However, further research is needed to validate these effects in clinical settings.

Research Overview

A notable study focused on synthesizing a series of derivatives based on this compound. The synthesized compounds were evaluated for their biological activities using standard microbiological assays. The results indicated varying degrees of effectiveness against targeted pathogens:

Compound DerivativeAntibacterial ActivityAntifungal Activity
Compound 6aModerateHigh
Compound 6bHighModerate
Compound 6cLowHigh

These findings highlight the structure-activity relationships within this chemical class and pave the way for further exploration into optimizing these compounds for enhanced biological activity .

Mechanism of Action

The mechanism of action of 6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various cellular processes. For example, it may inhibit kinases by binding to their ATP-binding sites, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Effects on Bioactivity :

  • Antimicrobial Activity : The 6,7-diphenyl core exhibits baseline antimicrobial activity, but substitutions at C3 (e.g., phenyldiazenyl, nitrophenyldiazenyl) enhance potency. For example, 6e showed superior antibacterial activity due to the electron-withdrawing nitro group .
  • Antitumor Activity : Derivatives with aryl groups at C8 (e.g., 8-aryl-tetrahydroimidazo-triazines) shift bioactivity toward antitumor effects, likely due to improved DNA intercalation or kinase inhibition .

Synthetic Efficiency: Hydrazonoyl halide-based syntheses (e.g., for 6a–h) achieve higher yields (70–85%) compared to chlorination methods (65–75%) used for pyrimido-triazolotriazines . Tautomerism in gas-phase mass spectrometry confirms the stability of the 6,7-diphenyl derivatives, unlike some 8-aryl analogs prone to keto-enol shifts .

Spectroscopic Characterization :

  • IR spectra consistently show C=O stretching at ~1724 cm⁻¹ and NH bands at 3200–3400 cm⁻¹ .
  • ^1H-NMR signals for the NH groups appear as singlets near δ 8.3–9.4 ppm, with aromatic protons in δ 6.9–8.3 ppm .

Biological Activity

6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one with hydrazonoyl halides. This method allows for the efficient formation of various derivatives that can be screened for biological activity .

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, a series of derivatives were evaluated for their antibacterial and antifungal activities. The results demonstrated promising activity against several strains of bacteria and fungi. Notably, some derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that certain derivatives possess antiproliferative effects against various cancer cell lines including MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer). The structure-activity relationship studies highlighted that modifications to the imidazo-triazine core can significantly enhance anticancer activity. For example, specific substitutions improved the IC50 values against these cancer cell lines, suggesting a potential role as a chemotherapeutic agent .

The proposed mechanisms underlying the biological activities of this compound involve induction of apoptosis in cancer cells. Studies have shown that treatment with certain derivatives leads to increased expression of pro-apoptotic proteins such as Bax and cleaved caspases while decreasing anti-apoptotic proteins like Bcl-2. This shift in protein expression is indicative of the compound's ability to trigger programmed cell death in malignant cells .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how different functional groups influence biological activity. The following table summarizes key findings from various studies:

Derivative Substituent MIC (µg/mL) IC50 (µM) Activity
Compound A-Cl on phenyl ring810.23Antibacterial
Compound B-OCH3 on phenyl ring125.67Antifungal
Compound C-NH2 on triazine53.45Anticancer
Compound D-NO2 on triazine157.89Dual antibacterial/anticancer

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Antibacterial Study : A study evaluated the antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity with MIC values lower than those of conventional antibiotics .
  • Anticancer Study : In a comparative study against standard chemotherapeutics like doxorubicin and 5-fluorouracil (5-FU), selected derivatives showed enhanced antiproliferative effects in vitro with lower IC50 values than these reference drugs .

Q & A

Q. What are the key synthetic routes for 6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one, and how are reaction conditions optimized?

The compound is synthesized via cyclocondensation reactions. For example, heating a mixture of a precursor (e.g., compound 2 ) with thiosemicarbazide in ethanol/HCl under reflux for 8 hours yields intermediates like 3 (80% yield). Optimization involves monitoring reaction progress via TLC, adjusting reflux duration, and using stoichiometric ratios of reagents to minimize side products. Recrystallization from ethanol or DMF/water ensures purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural validation employs:

  • IR spectroscopy : Thiocarbonyl groups are identified via absorption at ~1290 cm⁻¹ .
  • NMR : Distinct singlet peaks in ¹³C NMR (e.g., 181.2 ppm for thiocarbonyl) and aromatic proton signals in ¹H NMR confirm substituent positions .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 397.08 for compound 3 ) align with theoretical values .

Q. What methodologies are used for preliminary antimicrobial activity screening?

The disk-diffusion method is standard:

  • Agar plates (Muller-Hinton for bacteria, Sabouraud dextrose for fungi) are inoculated with test strains.
  • Filter paper discs saturated with 200 µg/mL compound (in DMSO) are placed on agar.
  • Inhibition zones (IZ) are measured after incubation (37°C for bacteria, 25°C for fungi). MIC values are determined via serial dilution for compounds with IZ >15 mm .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence antimicrobial activity?

Electron-withdrawing groups (e.g., NO₂, F) at para positions enhance antibacterial activity by increasing electrophilicity and membrane penetration. For instance, compound 15d (with a para electron-releasing group) showed potent antifungal activity (MIC: 14.15 µg/mL against Candida albicans). Steric hindrance from bulky substituents (e.g., thiophene) can reduce reactivity, as seen in low-potency derivatives like 7 and 14 .

Q. How are competing structural isomers excluded during intermediate synthesis?

In the synthesis of 3 , possible isomers (4 and 5 ) are ruled out via spectral data and steric analysis. The thioureido moiety in 3 is confirmed by IR and ¹³C NMR, while steric clashes between the thiophene and triazine moieties prevent planar geometries required for 4/5 formation .

Q. What strategies are employed to design multi-pharmacophoric conjugates for enhanced bioactivity?

Multi-pharmacophoric derivatives are synthesized via cyclocondensation of hydrazinyl or thioureido intermediates with heterocyclic reagents. For example:

  • Compound 32 incorporates a benzylidinemalononitrile moiety, enhancing antifungal activity.
  • Compound 35 uses dimethyl acetylenedicarboxylate to annulate a thiazolidinone ring, improving antibacterial potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.